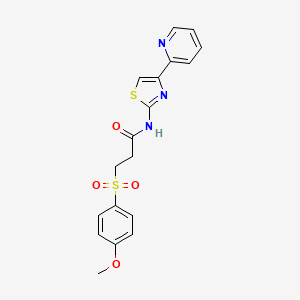![molecular formula C20H18N4O2 B2851000 N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide CAS No. 2034435-88-4](/img/structure/B2851000.png)
N-(2-(([2,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(([2,3’-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide” is a benzamide derivative. Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .
Molecular Structure Analysis
The amide group in benzamides is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance of 1.34Å is intermediate between the typical single bond C−N distance of 1.47 Å and the double bond C=N distance of 1.24Å .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .Physical And Chemical Properties Analysis
Benzamides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Applications De Recherche Scientifique
Coordination Chemistry
The bipyridine moiety of the compound serves as a bidentate ligand, which can form stable complexes with metal ions. This property is utilized in the synthesis of coordination compounds that have applications ranging from catalysis to materials science .
Supramolecular Chemistry
Due to its ability to form strong chelates with metals, this compound can be used to construct supramolecular structures. These structures are of interest for their potential uses in molecular recognition and self-assembly processes .
Analytical Chemistry
The metal complexes formed by this compound can be used as analytical reagents. Their selective binding to certain metal ions makes them suitable for use in sensors and assays to detect the presence of these ions in various samples .
Medicinal Chemistry
Benzamide derivatives are known for their bioactivity. This particular compound, with its bipyridine and benzamide components, could be explored for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators .
Material Science
The optical and electronic properties of bipyridine complexes can be harnessed in the development of new materials. These materials could have applications in light-emitting diodes, solar cells, and other electronic devices .
Organic Synthesis
The compound can act as a precursor for the synthesis of more complex bipyridine derivatives. These derivatives are valuable intermediates in organic synthesis, leading to the production of various pharmaceuticals and fine chemicals .
Antioxidant and Antibacterial Research
Research into benzamide derivatives has shown that they can possess antioxidant and antibacterial properties. This compound could be investigated for its potential use in protecting against oxidative stress and bacterial infections .
Environmental Chemistry
The chelating ability of this compound could be applied to environmental remediation. It could be used to remove toxic metals from wastewater or to develop methods for the detection of environmental pollutants .
Mécanisme D'action
Target of Action
Similar compounds, such as benzamide derivatives, have been known to target enzymes likehistone deacetylase (HDAC) and cyclooxygenase (COX) . These enzymes play crucial roles in cellular processes such as gene expression and inflammation, respectively .
Mode of Action
Benzamide derivatives have been shown to interact with their targets, such as hdac, by binding to thezinc ion in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related togene expression and inflammatory responses . The downstream effects of these changes could include alterations in cell growth, differentiation, and response to inflammation .
Result of Action
Similar compounds have been shown to exhibitanti-inflammatory and anticancer properties . These effects are likely a result of the compound’s interaction with its targets and the subsequent alterations in cellular processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-oxo-2-[(6-pyridin-3-ylpyridin-3-yl)methylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(14-24-20(26)16-5-2-1-3-6-16)23-12-15-8-9-18(22-11-15)17-7-4-10-21-13-17/h1-11,13H,12,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQHGXONPSWCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2850919.png)
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2850924.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)






